molecular formula C6H7BrS B149277 2-(2-Bromoethyl)thiophene CAS No. 26478-16-0

2-(2-Bromoethyl)thiophene

Cat. No.: B149277
CAS No.: 26478-16-0
M. Wt: 191.09 g/mol
InChI Key: JSELWWIIPRBECO-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)thiophene is an organic compound with the molecular formula C6H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)thiophene typically involves the bromination of thiophene derivatives. One common method includes the reaction of thiophene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Bromoethyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)thiophene involves its interaction with various molecular targets. In biological systems, it can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

  • 2-Bromo-3-(bromomethyl)thiophene
  • 3-Thiopheneethanol
  • 3-(Bromomethyl)thiophene
  • 2-Thiophenemethanol

Comparison: 2-(2-Bromoethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other brominated thiophenes. For instance, 2-Bromo-3-(bromomethyl)thiophene has two bromine atoms, leading to different substitution and reactivity profiles. Similarly, 3-Thiopheneethanol and 2-Thiophenemethanol have hydroxyl groups, which influence their chemical behavior and applications .

Properties

IUPAC Name

2-(2-bromoethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSELWWIIPRBECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340626
Record name 2-(2-Bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26478-16-0
Record name 2-(2-Bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethyl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(2-Bromoethyl)thiophene in the synthesis of Clopidogrel?

A: this compound serves as a crucial intermediate in a novel synthesis method for Clopidogrel hydrogen sulfate []. The research highlights its role in creating the key chiral intermediate, N-[2-(2-thiophene)-ethyl]-2S-o-chlorophenyl glycine methyl ester. This intermediate is essential for introducing the thiophene ring present in Clopidogrel's structure.

Q2: Can you elaborate on the two synthetic routes involving this compound mentioned in the research?

A2: The research outlines two approaches for utilizing this compound:

  • Direct Condensation: this compound can be directly condensed with (S)-o-chlorophenyl glycine methyl ester to yield the desired N-[2-(2-thiophene)-ethyl]-2S-o-chlorophenyl glycine methyl ester intermediate [].
  • Reduction Followed by Condensation: Alternatively, this compound can be first reduced to form 2-(2-Bromoethyl) thiophene. Subsequently, this reduced compound is condensed with (S)-o-chlorophenyl glycine methyl ester to achieve the same target intermediate [].

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